molecular formula C10H12O B088877 ((Allyloxy)methyl)benzene CAS No. 14593-43-2

((Allyloxy)methyl)benzene

Cat. No. B088877
CAS RN: 14593-43-2
M. Wt: 148.2 g/mol
InChI Key: HUGHWHMUUQNACD-UHFFFAOYSA-N
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Description

Introduction ((Allyloxy)methyl)benzene, a compound with various applications in organic synthesis, is an area of active research. This compound is particularly noted for its role in the synthesis of polymers, pharmaceuticals, and other organic molecules.

Synthesis Analysis The synthesis of ((Allyloxy)methyl)benzene derivatives can be accomplished through various methods. One approach involves the O-allylation of resorcinol with allyl bromide using a phase-transfer catalyst under ultrasonication, which has been shown to significantly enhance reaction rates (Selvaraj & Rajendran, 2013). Additionally, reactions of allyloxy(methoxy)carbenes in benzene have been studied, revealing insights into carbene rearrangement and dimerization processes (Plażuk, Warkentin, & Werstiuk, 2005).

Molecular Structure Analysis The molecular structure of ((Allyloxy)methyl)benzene derivatives has been examined through various techniques. For instance, 4-(4-Allyl-2-methoxyphenoxy)benzene-1,2-dicarbonitrile shows significant dihedral angle between the benzene rings and disordered allyl groups, which could influence its reactivity and physical properties (Şahin, Büyükgüngör, Şaşmaz, & Kantar, 2007).

Chemical Reactions and Properties Chemical properties of ((Allyloxy)methyl)benzene compounds include their reactions with other organic compounds, demonstrating a wide range of applications. For example, the reaction with red phosphorus and superbasic conditions yields [2-(methoxyaryl)-1-methylethyl]phosphinic acids, indicating regio- and chemoselective transformations (Malysheva et al., 2012).

Scientific Research Applications

  • Carbene Rearrangement and Claisen Rearrangement

    Allyloxy(methoxy)carbene, generated in benzene, undergoes carbene fragmentation and Claisen rearrangement, resulting in methyl 2-allyloxy-2-methoxy-4-pentenoate at certain temperatures. This demonstrates the potential for chemical transformations involving ((Allyloxy)methyl)benzene derivatives in organic synthesis (Plażuk, Warkentin, & Werstiuk, 2005).

  • Kinetics of Synthesis

    The kinetics of synthesizing 1,3-bis(allyloxy)benzene, a derivative of ((Allyloxy)methyl)benzene, has been studied under ultrasonic-assisted conditions. This research provides insights into efficient methods for synthesizing ethers, which are important in various industrial applications (Selvaraj & Rajendran, 2013).

  • Methylation of Benzene by Methanol

    Studies on the methylation of benzene using methanol over acidic zeolites have implications for understanding the catalytic processes involving benzene derivatives in petrochemical industries (Mynsbrugge et al., 2012).

  • DNA Methylation in Cells Exposed to Benzene

    Research on the effects of benzene and its metabolites on DNA methylation in human cells provides insight into the potential health risks associated with exposure to benzene compounds, which is critical for occupational health and safety (Hu et al., 2014).

  • Green and Renewable Solvent in Olefin Metathesis Reactions

    The use of methyl decanoate, a non-toxic, renewable solvent, has been shown to be an environmentally friendly alternative for reactions involving allyl benzene, a close relative of ((Allyloxy)methyl)benzene. This research contributes to the development of greener chemical processes (Kniese & Meier, 2010).

Safety And Hazards

The safety data sheet for ((Allyloxy)methyl)benzene indicates that it is a combustible liquid that can cause skin and eye irritation . Precautionary measures include avoiding dust formation, ensuring adequate ventilation, and using personal protective equipment .

properties

IUPAC Name

prop-2-enoxymethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c1-2-8-11-9-10-6-4-3-5-7-10/h2-7H,1,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUGHWHMUUQNACD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3074529
Record name Benzene, [(2-propenyloxy)methyl]-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Allyl benzyl ether

CAS RN

14593-43-2
Record name Allyl benzyl ether
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, ((2-propenyloxy)methyl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, [(2-propenyloxy)methyl]-
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Record name α-(allyloxy)toluene
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ALLYL BENZYL ETHER
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a solution of isomer A product from Step 1 (1.62 g, 4.23 mmol) in THF (50 mL) was added NaH 60% (540 mg, 13.4 mmol) followed by benzylbromide (1.5 mL, 13.4 mmol) and the reaction was stirred at 55 C overnight. The cooled mixture was poured into water, extracted with EtOAc, dried over Na2SO4 and concentrated. The residue was purified by flash-chromatography over silica gel (eluted with Hexanes/AcOEt 99:1 to 50:50) to afford 1.07 g (53%) of allylbenzylether isomer A.
[Compound]
Name
product
Quantity
1.62 g
Type
reactant
Reaction Step One
Name
Quantity
540 mg
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Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
53%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

In 870 g of tetrahydrofuran were dissolved 218 g (2 mol) of benzyl alcohol and 224 g (2 mol) of potassium t-butoxide. With stirring at room temperature, 242 g (2 mol) of allyl bromide was added dropwise so that the temperature might not exceed 60° C. At the end of addition, the solution was heated at 60° C. on an oil bath and ripened for one hour at the temperature. The solution was allowed to cool down to room temperature, and 11.2 g (0.1 mol) of potassium t-butoxide was added. With stirring at room temperature, 12.1 g (0.1 mol) of allyl bromide was added dropwise. The solution was heated at 60° C. on an oil bath and ripened for one hour at the temperature. The solution was cooled in an ice bath, and 550 g of water was added. The organic layer was collected. The solvent was distilled off in vacuum, yielding 299 g of a crude end product. The product was used -in the subsequent reaction without further purification.
Quantity
242 g
Type
reactant
Reaction Step One
Quantity
11.2 g
Type
reactant
Reaction Step Two
Quantity
12.1 g
Type
reactant
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Quantity
550 g
Type
reactant
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Quantity
218 g
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224 g
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reactant
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Quantity
870 g
Type
solvent
Reaction Step Five

Synthesis routes and methods IV

Procedure details

Sodium hydride (4.8 g, 0.2 mol, 50% dispersion in mineral oil) was added under nitrogen at room temperature to benzyl alcohol (21.6 g., 0.2 mol) in 150 ml. of dry dimethylformamide. The suspension was stirred at room temperature for 30 minutes and then heated at 60° C. for 30 minutes. Allyl bromide (24.2 g., 0.2 mol) was added to the suspension dropwise at 50° C. with stirring. The reaction mixture was heated at 90° C. for five and a half hours under nitrogen, cooled and stirred at room temperature overnight. The dimethylformamide was removed on a rotary evaporator and the resulting oil was extracted with ether, dried over sodium sulfate and the ether evaporated off. The resulting oil was purified on a silica gel column using hexane (500 ml) to remove the mineral oil, followed by methylene chloride (750 ml) to elute the desired product. Evaporation of the solvent yielded the title compound as a pale yellow liquid, 16 g., 54% yield.
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
21.6 g
Type
reactant
Reaction Step One
Quantity
24.2 g
Type
reactant
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Quantity
0 (± 1) mol
Type
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Yield
54%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
52
Citations
Y Kon, T Nakashima, D Hong, X Ji… - European Journal of …, 2020 - Wiley Online Library
The chemoselective synthesis of 2‐(phenoxymethyl)oxirane from allyloxybenzene is achieved with over 90 % yield in a sustainable reaction system using titanium‐substituted silicalite‐…
JW Wang, Z Li, D Liu, JY Zhang, X Lu… - Journal of the American …, 2023 - ACS Publications
Site- and enantio-selective alkyl–alkyl bond formation is privileged in the retrosynthetic analysis due to the universality of sp 3 -hybridized carbon atoms in organic molecules. Herein, …
Number of citations: 12 pubs.acs.org
DM Hodgson, S Man - Chemistry–A European Journal, 2011 - Wiley Online Library
Starting from readily available (S)‐styrene oxide an asymmetric synthesis is described of the naturally occurring anti‐HIV spirolactone (−)‐hyperolactone C, which possesses adjacent …
V Bizet, D Cahard - 2020 - hal.science
8 Compounds featuring the SF5 motif stand out through their remarkable chemical properties that include outstanding chemical and thermal stability, hydrolytic stability, high lipophilicity …
Number of citations: 16 hal.science
DM Hodgson, D Angrish, SP Erickson, J Kloesges… - Organic …, 2008 - ACS Publications
α-Diazo-β-ketoesters bearing allylic ether functionality undergo highly stereoselective Ru-carbene-catalyzed alkene cross-metathesis followed by Rh 2 (OAc) 4 -catalyzed oxonium ylide …
Number of citations: 54 pubs.acs.org
A Saju, JR Griffiths, SN MacMillan… - Journal of the American …, 2022 - ACS Publications
The complex [MnCl 3 (OPPh 3 ) 2 ] (1) is a bench-stable and easily prepared source of MnCl 3 . It is prepared by treating acetonitrile solvated MnCl 3 (2) with Ph 3 PO and collecting the …
Number of citations: 5 pubs.acs.org
V Bizet, D Cahard - scholar.archive.org
8 Compounds featuring the SF5 motif stand out through their remarkable chemical properties that include outstanding chemical and thermal stability, hydrolytic stability, high lipophilicity …
Number of citations: 0 scholar.archive.org
BA Aderibigbe, IR Green, T Mabank, MJ van Rensburg… - Tetrahedron, 2017 - Elsevier
A set of benzo-fused dienes with a 1,9-relationship and containing a variety of nitrogen and oxygen heteroatoms was readily synthesized. These dienes were then treated with the …
Number of citations: 8 www.sciencedirect.com
A Louka, M Stratakis - Asian Journal of Organic Chemistry, 2021 - Wiley Online Library
Mono‐ and disubstituted epoxides undergo quantitative deoxygenation into the corresponding alkenes by hexamethyldigermane (Me 3 GeGeMe 3 ) in the presence of 1 mol% of …
Number of citations: 2 onlinelibrary.wiley.com
D Pauwels, HYV Ching, M Samanipour… - Electrochimica …, 2018 - Elsevier
The electrochemical activation of CX bonds requires very negative electrode potentials. Lowering the overpotentials and increasing the catalytic activity requires intensive …
Number of citations: 7 www.sciencedirect.com

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